GS967 is a synthetically derived chemical compound classified as a potent and selective inhibitor of the cardiac late sodium current (late INa) [, , ]. This current plays a crucial role in the electrical activity of the heart, and its dysregulation is implicated in various cardiac arrhythmias. GS967's selectivity for late INa makes it a valuable tool for investigating the role of this current in cardiac physiology and pathophysiology.
GS967, also known as GS-458967, is a highly selective late sodium current blocker developed as a potential therapeutic agent for various cardiac arrhythmias. It belongs to a class of compounds that inhibit the late sodium current, which has been implicated in pathological conditions such as heart failure and arrhythmias. By selectively targeting this current, GS967 aims to reduce the risk of arrhythmias while preserving normal cardiac function.
GS967 was developed by Gilead Sciences and is classified as a sodium channel inhibitor. It specifically targets the late sodium current, which is a component of the voltage-gated sodium channels in cardiac and neuronal tissues. The compound is categorized under antiarrhythmic agents due to its potential to stabilize cardiac electrical activity and prevent arrhythmogenic events.
The synthesis of GS967 involves several chemical reactions that lead to its final triazolopyridine structure. The compound's synthesis is characterized by the following steps:
Technical details regarding specific reagents, solvents, and reaction conditions are often proprietary but generally involve standard organic synthesis methodologies.
GS967 has a complex molecular structure that can be represented by its chemical formula . The compound features a triazolopyridine ring system, which is crucial for its interaction with sodium channels.
GS967 undergoes various chemical reactions primarily related to its interaction with sodium channels:
Technical details regarding these reactions often include kinetic parameters such as binding affinity and inhibition constants derived from electrophysiological assays.
The mechanism of action of GS967 involves selective inhibition of the late sodium current (). This process can be described as follows:
GS967 exhibits several notable physical and chemical properties:
Relevant data from studies indicate that GS967 maintains its efficacy across a range of physiological conditions, contributing to its potential therapeutic utility.
GS967 has been investigated primarily for its applications in treating cardiac arrhythmias. Key scientific uses include:
GS967 (chemical name: 6-(4-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine) is a small molecule modulator of voltage-gated sodium channels with the molecular formula C₁₄H₇F₆N₃O and a molecular weight of 347.22 g/mol. This compound is identified by CAS Registry Number 1262618-39-2 and features a triazolopyridine core structure with two distinct trifluoromethyl and trifluoromethoxy phenyl substituents that confer specific pharmacological properties [3] [6] [10]. The compound's chemical architecture enables selective interaction with voltage-gated sodium channels, particularly through hydrophobic binding pockets within the channel's inactivation gate.
Biophysically, GS967 demonstrates exceptional selectivity for the persistent sodium current (INaP) over the transient peak sodium current (INaT), with a documented 42-fold preferential inhibition of INaP. This pharmacological profile distinguishes it from conventional sodium channel blockers like phenytoin, which exhibit only marginal (~10%) preference for persistent current inhibition [1] [2]. The compound's physicochemical properties contribute to favorable blood-brain barrier penetration, with chronic dosing in mice achieving brain concentrations of approximately 1.7 μM—well above its in vitro IC₅₀ values for INaP inhibition [1] [8].
Table 1: Physicochemical and Pharmacological Profile of GS967
Property | Value/Characteristic |
---|---|
IUPAC Name | 6-[4-(Trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Molecular Formula | C₁₄H₇F₆N₃O |
Molecular Weight | 347.22 g/mol |
CAS Number | 1262618-39-2 |
Solubility | >45 mg/mL in DMSO; insoluble in water |
Preferential Inhibition | 42-fold selective for INaP vs. INaT |
Plasma/Brain Penetration | Brain-to-plasma ratio: ~1.7:1 |
GS967 emerged from targeted drug discovery efforts at Gilead Sciences focused on identifying selective late sodium current inhibitors for cardiac arrhythmias. Initial characterization demonstrated potent inhibition of cardiac late sodium current (IC₅₀ = 0.13 μM in ventricular myocytes and 0.21 μM in isolated hearts) without significant effects on L-type calcium channels, T-type calcium channels, or the Na⁺/Ca²⁺ exchanger [5] [7]. This cardiac safety profile prompted investigation in neurological channelopathies, particularly those involving aberrant persistent sodium currents.
A pivotal study demonstrated GS967's unexpected efficacy in Scn1a⁺/⁻ mice modeling Dravet syndrome—a condition where conventional sodium channel blockers exacerbate seizures. Chronic GS967 treatment (1.5 mg/kg/day) achieved plasma concentrations of 1.0 μM and brain concentrations of 1.7 μM, resulting in 90% survival at 8 weeks compared to 20% in untreated controls (p < 0.001). Remarkably, treated mice exhibited complete suppression of spontaneous seizures during video-EEG monitoring, contrasting sharply with lamotrigine which increased seizure frequency [8].
The compound's therapeutic mechanism involves multimodal sodium channel modulation:
Table 2: Comparative Efficacy of GS967 in Preclinical Models
Disease Model | Key Findings | Reference |
---|---|---|
SCN8A Encephalopathy (N1768D mouse) | • 100% protection from seizure-associated lethality• 81% reduction in seizure frequency• Normalized hippocampal neuron excitability | [1] [2] |
Dravet Syndrome (Scn1a⁺/⁻ mouse) | • 90% survival vs 20% in controls (p<0.001)• Elimination of spontaneous seizures• Reduced Naᵥ1.6 protein expression | [8] |
FHM3 Mutations (SCN1A) | • Inhibited persistent currents in 7/7 mutants• Reduced neuronal ionic fluxes in silico without impairing excitability | [9] |
Persistent sodium current represents a small (1-2%) but physiologically critical component of total sodium influx during action potentials. Pathologically elevated INaP causes neuronal hyperexcitability through multiple mechanisms: depolarized membrane potentials, reduced action potential threshold, enhanced burst firing, and prolonged depolarization phases that increase calcium influx. Gain-of-function mutations in neuronal sodium channel genes (SCN1A, SCN2A, SCN3A, SCN8A) frequently elevate INaP and cause severe developmental and epileptic encephalopathies [4].
Biophysical studies of SCN8A encephalopathy variants reveal INaP elevation as a recurring pathomechanism. The prototypical N1768D mutation in Naᵥ1.6 increases persistent current by 2.5-fold, leading to spontaneous seizures in heterozygous mice. GS967 potently inhibited this pathological current (500 nM) without affecting transient sodium currents, normalized action potential morphology, and reduced spontaneous firing rates in hippocampal neurons from Scn8aᴺ¹⁷⁶⁸ᴰ/⁺ mice [1] [2]. Similar INaP elevations occur in:
The precision targeting of INaP represents a paradigm shift from broad sodium channel blockade. Traditional antiepileptics like phenytoin non-selectively inhibit both transient and persistent currents, often worsening seizures in sodium channel encephalopathies. GS967's selective INaP inhibition achieves seizure control without impairing normal neuronal signaling, as demonstrated by its ability to suppress aberrant pyramidal neuron firing while preserving evoked action potentials in interneurons [8] [4].
Table 3: Sodium Channelopathies with INaP Pathomechanisms Amenable to GS967
Gene | Channel | Associated Disorders | INaP Pathomechanism | |
---|---|---|---|---|
SCN1A | Naᵥ1.1 | Dravet syndrome, GEFS+, FHM3 | Enhanced window current; impaired fast inactivation | [4] [9] |
SCN2A | Naᵥ1.2 | BFNE, epileptic encephalopathy | Slowed inactivation kinetics; depolarized voltage-dependence | [4] |
SCN3A | Naᵥ1.3 | Developmental epilepsy | Accelerated recovery from inactivation | [4] |
SCN8A | Naᵥ1.6 | Developmental epileptic encephalopathy | Increased persistent current magnitude; impaired inactivation | [1] [2] |
Computational modeling confirms that selectively reducing INaP (rather than peak INa) maintains action potential generation while preventing pathological afterdepolarizations and burst firing. This theoretical framework supports GS967's therapeutic mechanism in diverse channelopathies with INaP elevation as their unifying biophysical defect [4] [9]. The compound's efficacy across SCN1A, SCN2A, and SCN8A models suggests INaP inhibition represents a promising precision medicine approach for sodium channelopathies irrespective of the specific genetic variant.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6